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Compound of Interest

Compound Name: Enrofloxacin

Cat. No.: B1671348 Get Quote

Enrofloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary

medicine.[1][2] It possesses a broad spectrum of bactericidal activity against a wide range of

Gram-negative and Gram-positive bacteria, making it a crucial therapeutic agent in treating

various animal infections.[1][3][4] This technical guide provides an in-depth overview of the

chemical synthesis, physicochemical properties, mechanism of action, and pharmacological

characteristics of enrofloxacin, tailored for researchers, scientists, and drug development

professionals.

Chemical Synthesis
The most common and well-documented method for the synthesis of enrofloxacin involves the

nucleophilic substitution reaction between 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-

oxoquinoline-3-carboxylic acid and N-ethylpiperazine.

A general synthetic route is as follows:

Reaction: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is

reacted with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent,

such as water or an alcohol (e.g., ethanol, isopropanol), and may be facilitated by a catalyst.

Catalyst: While the reaction can proceed without a catalyst, the use of catalysts like nano

iron oxide on sulfonated zirconia has been reported to improve reaction efficiency.
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Reaction Conditions: The reaction mixture is typically heated under reflux for a specific

duration, with the progress monitored by techniques like thin-layer chromatography (TLC).

Purification: Upon completion, the catalyst is removed, and the product is precipitated by

cooling the reaction mixture. The resulting solid is collected by filtration, washed, and

recrystallized from a suitable solvent like ethanol or methanol to yield high-purity

enrofloxacin.

An alternative production process involves the ethylation of ciprofloxacin. This method utilizes

ciprofloxacin as the starting material and introduces an ethyl group to the piperazine ring.

Experimental Protocol: Synthesis of Enrofloxacin
This protocol is a generalized procedure based on commonly cited laboratory-scale synthesis

methods.

Materials:

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

N-ethylpiperazine

Deionized water or ethanol

Hydrochloric acid (for pH adjustment if necessary)

Sodium hydroxide (for pH adjustment if necessary)

Ethanol (96%) for recrystallization

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1

mmol of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 5 mL

of deionized water.

Add 1.5 mmol of N-ethylpiperazine to the suspension.
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Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction

progress using TLC.

After the reaction is complete, cool the mixture to room temperature to allow the product to

precipitate.

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

Recrystallize the crude product from 96% ethanol to obtain pure enrofloxacin.

Dry the purified product under vacuum.

Physicochemical Properties
Enrofloxacin is a pale yellow crystalline solid. Its physicochemical properties are summarized

in the table below.

Property Value Reference(s)

Molecular Formula C₁₉H₂₂FN₃O₃

Molecular Weight 359.39 g/mol

Melting Point 219-221 °C

Solubility

Slightly soluble in water at pH

7. Soluble in methylene

chloride and sodium hydroxide

solution. Slightly soluble in

methanol and acetonitrile.

pKa pKa1 ≈ 6.0, pKa2 ≈ 8.7

Log P (Octanol-Water Partition

Coefficient)
-0.2

Mechanism of Action
Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II

topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA
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replication, transcription, repair, and recombination.

The key steps in the mechanism of action are:

Enzyme Binding: Enrofloxacin binds to the complex formed between DNA gyrase or

topoisomerase IV and the bacterial DNA.

Inhibition of DNA Ligation: This binding stabilizes a transient state where the DNA is cleaved,

preventing the enzyme from resealing the break.

Induction of Cell Death: The accumulation of these DNA strand breaks disrupts essential

cellular processes, leading to rapid bacterial cell death. The bactericidal activity of

enrofloxacin is concentration-dependent.

The following diagram illustrates the signaling pathway of enrofloxacin's mechanism of action.

Mechanism of Action of Enrofloxacin

Enrofloxacin

Bacterial DNA Gyrase
(Topoisomerase II)

Inhibits

Bacterial Topoisomerase IV

Inhibits

Accumulation of
DNA Strand Breaks

Induces

DNA Replication &
Transcription

Essential for Essential for

Bacterial Cell Death

Click to download full resolution via product page

Caption: Mechanism of action of enrofloxacin.
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Pharmacological Properties
Antibacterial Spectrum
Enrofloxacin has a broad spectrum of activity against a wide variety of Gram-negative and

Gram-positive bacteria. It is particularly effective against:

Gram-negative bacteria:Escherichia coli, Salmonella spp., Pasteurella spp., Klebsiella spp.,

Pseudomonas aeruginosa, Proteus spp., Enterobacter spp., Campylobacter spp., Shigella

spp., Aeromonas spp., Haemophilus spp., Yersinia spp., Serratia spp., and Vibrio spp.

Gram-positive bacteria:Staphylococcus spp. (including some methicillin-resistant strains) and

Streptococcus spp.

Other microorganisms:Mycoplasma spp. and Chlamydia trachomatis.

The minimum inhibitory concentrations (MICs) for some medically significant bacterial

pathogens are presented below.

Bacterial Pathogen MIC Range (μg/mL) Reference(s)

Escherichia coli 0.022 - 0.03

Staphylococcus aureus 0.0925 - 64

Pseudomonas aeruginosa 0.05

Pharmacokinetics
The pharmacokinetic properties of enrofloxacin can vary depending on the animal species,

age, and route of administration.

Absorption: Enrofloxacin is generally well-absorbed after oral and parenteral administration

in most species, with high bioavailability. However, oral bioavailability is lower in ruminants.

Distribution: It is widely distributed throughout the body and penetrates well into various

tissues, with tissue concentrations often exceeding plasma concentrations.
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Metabolism: Enrofloxacin is partially metabolized in the liver to its active metabolite,

ciprofloxacin, through de-ethylation.

Excretion: The primary route of excretion is through the kidneys via urine.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study

of enrofloxacin.
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Caption: Workflow for a pharmacokinetic study.

Experimental Protocol: Determination of Enrofloxacin in
Plasma by HPLC
This protocol provides a general method for quantifying enrofloxacin concentrations in animal

plasma.

Materials and Reagents:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reversed-phase column

Enrofloxacin analytical standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Phosphoric acid

Plasma samples from treated animals

Centrifuge

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and

water (e.g., 20:80 v/v) adjusted to a specific pH (e.g., pH 3.0) with phosphoric acid. Filter and

degas the mobile phase before use.

Standard Solution Preparation: Prepare a stock solution of enrofloxacin in a suitable solvent

(e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution

with the mobile phase to create a calibration curve.

Sample Preparation (Protein Precipitation):
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To 200 µL of plasma sample, add 400 µL of acetonitrile to precipitate the proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Collect the supernatant and inject a portion into the HPLC system.

HPLC Analysis:

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

Set the UV detector to a wavelength of approximately 278 nm.

Inject the prepared standards and samples onto the column.

Record the chromatograms and determine the peak areas for enrofloxacin.

Quantification: Construct a calibration curve by plotting the peak area versus the

concentration of the enrofloxacin standards. Determine the concentration of enrofloxacin
in the plasma samples by interpolating their peak areas from the calibration curve.

Adverse Effects
While generally safe and effective, enrofloxacin can have some adverse effects. In young,

growing animals, particularly dogs, it can cause cartilage damage. In cats, it has been

associated with retinal toxicity, which can lead to blindness. Other potential side effects include

gastrointestinal upset and central nervous system effects.

Conclusion
Enrofloxacin remains a vital antibiotic in veterinary medicine due to its broad-spectrum

bactericidal activity and favorable pharmacokinetic profile. A thorough understanding of its

chemical synthesis, physicochemical properties, and mechanism of action is essential for its

effective and safe use in clinical practice and for the development of new fluoroquinolone

derivatives. Researchers and drug development professionals should continue to explore its

potential while being mindful of its adverse effects and the growing concern of antibiotic

resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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